1,1,1-Trifluoro-2,2-dimethylpropane
Description
Properties
CAS No. |
55757-33-0 |
|---|---|
Molecular Formula |
C5H9F3 |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1,1,1-trifluoro-2,2-dimethylpropane |
InChI |
InChI=1S/C5H9F3/c1-4(2,3)5(6,7)8/h1-3H3 |
InChI Key |
WQNXYRAMEVXDPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2,2-dimethylpropane can be synthesized through several methods. One common route involves the fluorination of 2,2-dimethylpropane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution: Products include halogenated derivatives or compounds with other functional groups.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include hydrocarbons with fewer fluorine atoms.
Scientific Research Applications
1,1,1-Trifluoro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2,2-dimethylpropane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to participate in various chemical reactions, influencing the reactivity and stability of the molecules it interacts with. The pathways involved include:
Electrophilic Substitution: Fluorine atoms can be replaced by other electrophiles.
Nucleophilic Attack: The compound can act as a nucleophile in certain reactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Neopentane (2,2-Dimethylpropane)
- Molecular Formula : C₅H₁₂
- Molecular Weight : 72.15 g/mol
- Structure : Highly branched alkane with four methyl groups attached to a central carbon.
- Boiling Point : 9.5°C
- Reactivity : Low due to steric hindrance from branching and lack of polar groups.
- Applications : Used as a blowing agent, solvent, and in organic synthesis.
Comparison :
Replacing three hydrogens in neopentane with fluorine atoms increases molecular weight (126.12 g/mol for 1,1,1-Trifluoro-2,2-dimethylpropane vs. 72.15 g/mol for neopentane). The electronegative fluorine atoms introduce dipole-dipole interactions, likely raising the boiling point compared to neopentane. Additionally, the fluorine substitution may enhance chemical stability against oxidation .
1,1,1-Trifluoroethane (CF₃CH₃)
- Molecular Formula : C₂H₃F₃
- Molecular Weight : 84.04 g/mol
- Boiling Point : -47°C
- Reactivity : Moderately stable; used as a refrigerant and propellant.
Comparison :
The extended carbon chain and branching in this compound reduce volatility compared to 1,1,1-trifluoroethane. However, both compounds exhibit high electronegativity from fluorine substituents, influencing their solubility in polar solvents .
HCFC-123 (1,1,1-Trifluoro-2,2-dichloroethane)
- Molecular Formula : C₂HCl₂F₃
- Applications : Formerly used as a refrigerant and fire suppressant.
Comparison: this compound lacks chlorine atoms, likely resulting in a lower ODP than HCFC-123. However, its fluorine content may contribute to a higher GWP compared to non-halogenated alkanes .
Physical and Chemical Properties
*Estimated based on fluorine substitution trends.
Reactivity and Stability
- Steric Effects : The branched structure of this compound reduces susceptibility to nucleophilic attack, similar to neopentane .
- Electron-Withdrawing Effects : Fluorine substituents increase the compound’s resistance to combustion but may enhance reactivity in electrophilic substitutions.
- Thermal Stability: Expected to exceed non-fluorinated alkanes due to strong C-F bonds (bond energy ~485 kJ/mol).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1,1-Trifluoro-2,2-dimethylpropane, and how can reaction efficiency be optimized?
- Methodological Answer :
- Fluorination Strategies : Use halogen exchange reactions (e.g., Swarts reaction) with precursors like 1,1,1-trichloro-2,2-dimethylpropane and HF/KF under controlled conditions. Optimize temperature (60–120°C) and catalyst selection (e.g., SbCl₃) to enhance fluorination efficiency .
- Monitoring : Employ thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress and minimize side-product formation .
- Purification : Isolate the product via fractional distillation or column chromatography using non-polar solvents (e.g., hexane) to remove residual fluorinating agents .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹⁹F NMR : Confirm trifluoromethyl group integration and absence of residual chlorine signals (δ ~ -60 to -80 ppm for CF₃) .
- FTIR : Verify C-F stretching vibrations (1100–1250 cm⁻¹) and absence of O-H/N-H bonds .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 146.05) .
Q. What experimental precautions are critical for handling this compound due to its volatility and stability?
- Methodological Answer :
- Containment : Use sealed systems (e.g., Schlenk lines) under inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C) and establish safe storage temperatures (≤4°C) .
Advanced Research Questions
Q. How can computational methods predict the thermodynamic properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations :
- Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate Gibbs free energy, enthalpy of formation, and heat capacity .
- Validate results against experimental vapor pressure data using the Antoine equation .
- QSPR Models : Develop quantitative structure-property relationships to correlate molecular descriptors (e.g., molar volume, dipole moment) with boiling points or solubility .
Q. What mechanistic insights explain the steric and electronic effects of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Analysis : Use molecular dynamics (MD) simulations to quantify steric hindrance from the 2,2-dimethyl group, which reduces SN2 reactivity by ~70% compared to linear analogs .
- Electronic Effects : Employ natural bond orbital (NBO) analysis to assess hyperconjugative stabilization of the trifluoromethyl group, which polarizes the C-F bond and directs electrophilic attacks .
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, density) of this compound?
- Methodological Answer :
- Cross-Validation : Replicate measurements using calibrated instruments (e.g., digital densitometers, ebulliometers) and compare with literature values from peer-reviewed databases (e.g., NIST Chemistry WebBook) .
- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets and assess methodological biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
